N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
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Description
N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClFN4O2 and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications
HIV Integrase Inhibitors
Research has identified compounds related to N-(3-chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide as potent inhibitors of the HIV-integrase-catalyzed strand transfer process, crucial for the replication of Human Immunodeficiency Virus Type-1 (HIV-1). These inhibitors exhibit significant potential in the chemotherapeutic intervention for AIDS treatment. For instance, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition, highlighting the class's potential as clinically useful antiviral agents due to favorable pharmacokinetic properties across several species and a lack of liabilities in various counterscreening assays (Pace et al., 2007).
Kinase Inhibitors
Another area of application is in the development of kinase inhibitors. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, leading to their advancement into phase I clinical trials (Schroeder et al., 2009).
Anticancer Activity
Novel fluoro-substituted compounds have also been explored for their anticancer activity, particularly against lung cancer. For example, 6-Fluorobenzo[b]pyran-4-one derivatives have been synthesized and tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This highlights the potential of such fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Mycobacterium tuberculosis Inhibitors
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel inhibitors against Mycobacterium tuberculosis. These compounds have shown significant inhibitory activity in vitro, with one example being ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which displayed activity against all test strains with notable IC50 values and was not cytotoxic at relevant concentrations (Jeankumar et al., 2013).
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O2/c24-19-12-16(6-7-20(19)25)14-26-23(30)17-8-10-29(11-9-17)21-13-22(28-15-27-21)31-18-4-2-1-3-5-18/h1-7,12-13,15,17H,8-11,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIGYCISSLTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=C(C=C2)F)Cl)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.